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Introduction and Mechanism of Action

Amdoxovir (AMDX, DAPD) is a novel nucleoside reverse transcriptase inhibitor (NRTI) currently in
advanced Phase II clinical development for HIV-1 infection. As a prodrug of (-d-dioxolane guanosine
(DXG), it undergoes rapid deamination by adenosine deaminase to its active metabolite DXG, which is
subsequently phosphorylated to DXG-triphosphate (DXG-TP) [1]. The active moiety DXG-TP competes
with endogenous dGTP for incorporation into viral DNA by HIV-1 reverse transcriptase, resulting in chain

termination [2].

The unique resistance profile of amdoxovir makes it particularly valuable for treating drug-resistant HI'V-1.
DXG demonstrates potent activity against HIV-1 strains containing the M184V/I mutation (conferring
resistance to lamivudine/emtricitabine) and retains activity against viruses with thymidine analogue
mutations (TAMs) [3] [1]. However, decreased susceptibility to amdoxovir is associated with K65R and
L74V mutations [1].

Clinical Dosing Regimen and Efficacy

The established dosing regimen for amdexovir in clinical trials is 500 mg administered twice daily [3] [4]
[5]. This regimen has demonstrated significant antiviral activity across multiple clinical studies in treatment-

naive and treatment-experienced patients.

Table 1: Antiviral Activity of Amdoxovir-Containing Regimens in 10-Day Monotherapy Studies
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Treatment Regimen

Mean Change in HIV-1 RNA

(logio copies/mL)

Number of
Patients

Statistical
Significance

Placebo

Zidovudine 200 mg twice daily

Zidovudine 300 mg twice daily

Amdoxovir 500 mg twice daily

Amdoxovir 500 mg +
Zidovudine 200 mg twice daily

Amdoxovir 500 mg +
Zidovudine 300 mg twice daily

In a separate 15-day dose-ranging monotherapy study, amdexovir demonstrated dose-dependent antiviral
activity [6]. At the 500 mg twice daily dose, treatment-naive patients experienced a median reduction in

plasma HIV-1 RNA of 1.5 logio copies/mL, while treatment-experienced patients showed a more modest

+0.10

-0.69

-0.55

-1.09

-2.00

-1.69

reduction of 0.7 logio copies/mL [6].

Pharmacokinetic Profile

The pharmacokinetics of amdoxovir and its active metabolite DXG have been characterized in HIV-1-
infected individuals. Amdoxovir is rapidly absorbed and converted to DXG, with the active DXG-

triphosphate exhibiting an intracellular half-life of approximately 9-16 hours in activated primary human

lymphocytes, supporting the twice-daily dosing regimen [1].

Not specified

Not specified

Not specified

Not specified

Not specified

Not specified

Reference

P=0.021 vs.
amdoxovir alone

Table 2: Key Pharmacokinetic Parameters of Amdoxovir and Zidovudine at Steady State

© 2026 Smolecule. All rights reserved.

2/8

Tech Support


https://www.smolecule.com/products/s518366?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/16184030/
https://pubmed.ncbi.nlm.nih.gov/16184030/
https://www.smolecule.com/products/s518366?utm_src=pdf-body
https://www.smolecule.com/products/s518366?utm_src=pdf-body
https://www.sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical-science/amdoxovir
https://www.smolecule.com/products/s518366?utm_src=pdf-body
https://www.smolecule.com/products/s518366?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

. Amdoxovir 500 mg + Amdoxovir 500 mg +

Amdoxovir 500 ) ) ) ) ) )
Parameter ) . Zidovudine 200 mg twice Zidovudine 300 mg twice

mg twice daily . .

daily daily

Amdoxovir No significant No significant change No significant change
Plasma PK change
DXG Plasma No significant No significant change No significant change
PK change
Zidovudine - No significant change No significant change
Plasma PK
Urinary No significant No significant change No significant change
Recovery change

Coadministration of amdoxovir with zidovudine (200 mg or 300 mg twice daily) does not significantly alter
the plasma pharmacokinetic parameters or urinary recovery of either drug, indicating no clinically relevant

drug-drug interactions [4] [7] [5].

Combination Therapy and Synergistic Effects

The combination of amdoxovir with zidovudine demonstrates synergistic antiviral activity in vitro and in

clinical studies [3] [5]. This synergy is attributed to several factors:

e Complementary resistance profiles: Zidovudine maintains activity against HIV-1 with K65R
mutation, which confers reduced susceptibility to amdoxovir [3] [1]

¢ Bidirectional antagonism of resistance pathways: K65R and thymidine analogue mutations exhibit
negative genetic association, with each mutation suppressing the emergence of the other [3]

¢ Distinct phosphorylation pathways: Amdoxovir and zidovudine are activated by different cellular
kinases (5'-nucleotidase versus thymidine kinase), avoiding competition for phosphorylation [3]

The combination of amdoxovir with reduced-dose zidovudine (200 mg twice daily) demonstrates
particularly favorable characteristics, with significantly greater antiviral activity than amdoxevir

monotherapy (P=0.021) and markedly decreased variability in viral load response [3] [5].
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Complementary Resistance Profiles
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Figure 1: Metabolic Activation and Mechanism of Action of Amdoxovir and Zidovudine Combination

Therapy

Safety and Tolerability Profile

Amdoxovir has been safely administered to over 200 patients across multiple Phase I/II clinical trials [3] [1].

The most comprehensive safety findings include:

¢ General tolerability: In short-term studies (10-15 days), amdoxovir 500 mg twice daily was well
tolerated with the majority of adverse events reported as mild or moderate in severity [3] [6] [5]

¢ Renal safety: No patients in clinical trials developed renal abnormalities attributable to amdoxovir,
despite preclinical findings of obstructive nephropathy at very high doses in animal models [3]

¢ Ophthalmologic safety: Early studies reported lens opacities in some patients, but subsequent trials
with 300 mg and 500 mg twice daily dosing for up to 96 weeks showed no ophthalmologic
abnormalities [3]

¢ Metabolic safety: No evidence of hyperglycemia or pancreatic islet cell atrophy was observed in
human studies, unlike findings in non-human primates at extremely high doses [3]

¢ Hematologic safety: No clinically significant changes in hemoglobin, mean corpuscular volume, or
other hematological parameters were observed when amdoxovir was administered alone or with
Zidovudine [5]

Clinical Protocol for Combination Therapy

6.1 Study Design
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¢ Title: Phase Ib/lla Randomized, Double-blind, Placebo-controlled Study of Amdoxovir and
Zidovudine Combination Therapy

¢ Objective: To evaluate short-term antiviral activity, tolerability, and pharmacokinetics of amdoxovir
with reduced and standard-dose zidovudine

¢ Design: Double-blind, placebo-controlled, proof-of-concept study with randomization to multiple
treatment arms [3]

6.2 Patient Selection

Inclusion Criteria:

e HIV-1-infected men and women =18 years of age

e Either antiretroviral therapy-naive or no antiretroviral therapy in previous 90 days

e Plasma HIV-1 RNA =5,000 copies/mL

e CD4+ T-cell count 2200 cells/mms3

¢ Negative pregnancy test and adequate contraception for women of child-bearing potential

Exclusion Criteria:

¢ Active AIDS-defining illness

¢ Active acute hepatitis A and/or chronic hepatitis B or C with detectable viremia
¢ Visual abnormalities (cataracts, macular degeneration)

e Diabetes mellitus type 1 or 2

e Abnormal clinical laboratory tests

e Concomitant use of nephrotoxic drugs or competitors of renal excretion [3]

6.3 Treatment Arms and Randomization

Patients are randomized to one of three treatment groups with within-group randomization (3:1) to

amdoxovir or placebo:

e Treatment A: Amdoxovir 500 mg or placebo twice daily
e Treatment B: Amdoxovir 500 mg or placebo plus zidovudine 300 mg twice daily
¢ Treatment C: Amdoxovir 500 mg or placebo plus zidovudine 200 mg twice daily

Total study duration: 10 days of twice-daily treatment [3]

6.4 Assessments and Endpoints

Efficacy Endpoints:
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e Mean change in viral load (log:o0) from baseline to day 10
e Area under the virus depletion curve (AUCVL) from baseline to day 10

Pharmacokinetic Assessments:

e Full plasma pharmacokinetic profiles on days 1 and 10

e Complete urine sampling on day 9

¢ Measurement of amdoxovir, DXG, zidovudine, and zidovudine glucuronide concentrations using
validated LC-MS/MS methods [4]

Safety Assessments:

¢ Clinical and laboratory safety monitoring throughout study
¢ Ophthalmologic examinations
e Documentation of all adverse events using ACTG toxicity grading scale [3] [5]

Conclusion and Future Directions

Amdoxovir 500 mg twice daily, particularly in combination with reduced-dose zidovudine (200 mg twice
daily), represents a promising therapeutic approach for HIV-1 infection. The combination demonstrates
synergistic antiviral activity, favorable resistance profile with mutual suppression of K65R and thymidine

analogue mutations, and no clinically significant pharmacokinetic interactions [3] [5].

The reduced-dose zidovudine component (200 mg twice daily) maintains antiviral efficacy while potentially
reducing toxicity associated with zidovudine-monophosphate accumulation [3] [4]. Based on the positive
results from Phase I/II studies, larger clinical trials with longer duration are warranted to further establish the
safety and efficacy of this combination regimen for treatment-experienced patients harboring drug-resistant

HIV-1 [3] [1].
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Protocols]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b518366#amdoxovir-dosing-regimen-500-mg-twice-daily]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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